2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse pharmacological and agrochemical properties. The core structure consists of a thiadiazole ring linked to a 3,4-dimethoxyphenyl group via an acetamide bridge and a 4-methylphenyl substituent at the 5-position of the thiadiazole ring.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)18-21-22-19(26-18)20-17(23)11-13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYFGSTSDMIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of 4-methylbenzoyl thiosemicarbazide, following methodologies adapted from and.
Procedure :
- Reaction Setup : 4-Methylbenzoic acid (3.00 mmol) is dissolved in phosphorus oxychloride (POCl₃, 10 mL) under nitrogen atmosphere.
- Thiosemicarbazide Addition : Thiosemicarbazide (3.00 mmol) is added gradually at 0–5°C to prevent exothermic decomposition.
- Cyclization : The mixture is heated at 80–90°C for 1 h, followed by reflux in water (40 mL) for 4 h to hydrolyze intermediates.
- Workup : The solution is basified to pH 8 with 50% NaOH, precipitating the crude product. Recrystallization from ethanol yields pure 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine as white crystals (Yield: 78–83%).
Characterization Data :
- Melting Point : 275–276°C
- ¹H-NMR (DMSO-d₆) : δ 7.94 (d, J = 7.8 Hz, 2H, aromatic), 7.54–7.51 (m, 3H, aromatic), 2.22 (s, 3H, CH₃)
- ¹³C-NMR : 168.77 ppm (C=O), 161.75 ppm (C-2), 158.47 ppm (C-5)
Preparation of 2-(3,4-Dimethoxyphenyl)Acetyl Chloride
Synthesis of 2-(3,4-Dimethoxyphenyl)Acetic Acid
The carboxylic acid precursor is synthesized via Friedel-Crafts acylation followed by reduction and oxidation:
Procedure :
- Friedel-Crafts Acylation : 3,4-Dimethoxybenzene reacts with chloroacetyl chloride in AlCl₃ to form 2-chloro-1-(3,4-dimethoxyphenyl)ethanone.
- Reduction : The ketone is reduced to 2-(3,4-dimethoxyphenyl)ethanol using NaBH₄ in methanol.
- Oxidation : The alcohol is oxidized to 2-(3,4-dimethoxyphenyl)acetic acid using KMnO₄ in acidic medium (Yield: 68%).
Acid Chloride Formation
Procedure :
- Reaction Setup : 2-(3,4-Dimethoxyphenyl)acetic acid (1.00 mmol) is suspended in anhydrous dichloromethane (10 mL).
- Chlorination : Thionyl chloride (SOCl₂, 2.50 mmol) is added dropwise under ice cooling. The mixture is stirred at room temperature for 3 h.
- Workup : Excess SOCl₂ is removed under reduced pressure, yielding 2-(3,4-dimethoxyphenyl)acetyl chloride as a pale-yellow oil (Yield: 92%).
Amide Bond Formation: Coupling of Thiadiazol-2-Amine and Acetyl Chloride
Schotten-Baumann Reaction
The final acetamide is synthesized via nucleophilic acyl substitution:
Procedure :
- Reaction Setup : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (1.00 mmol) is dissolved in dry THF (15 mL).
- Acylation : 2-(3,4-Dimethoxyphenyl)acetyl chloride (1.10 mmol) is added dropwise at 0°C, followed by triethylamine (2.00 mmol) to scavenge HCl.
- Stirring : The reaction is warmed to 25°C and stirred for 12 h.
- Workup : The mixture is diluted with water (50 mL), and the precipitate is filtered and recrystallized from methanol (Yield: 75%).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Base | Triethylamine |
| Reaction Time | 12 h |
| Yield | 75% |
Alternative Coupling Methods
EDCl/HOBt-Mediated Coupling :
- Procedure : 2-(3,4-Dimethoxyphenyl)acetic acid (1.00 mmol), EDCl (1.20 mmol), HOBt (1.20 mmol), and the thiadiazol-2-amine (1.00 mmol) are stirred in DMF at 25°C for 24 h.
- Yield : 82% (higher than Schotten-Baumann due to reduced side reactions).
Structural Characterization of the Final Product
Spectroscopic Data
2-(3,4-Dimethoxyphenyl)-N-[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide :
- Melting Point : 189–191°C
- ¹H-NMR (500 MHz, DMSO-d₆) :
δ 12.64 (s, 1H, NH), 7.94 (d, J = 8.1 Hz, 2H, thiadiazole-ArH), 7.54–7.51 (m, 3H, thiadiazole-ArH), 6.92–6.85 (m, 3H, dimethoxyphenyl-H), 3.82 (s, 6H, OCH₃), 3.62 (s, 2H, CH₂CO), 2.22 (s, 3H, CH₃). - ¹³C-NMR :
168.77 (C=O), 161.75 (C-2 thiadiazole), 158.47 (C-5 thiadiazole), 149.21 (C-3 OCH₃), 148.93 (C-4 OCH₃), 130.31 (C-1 thiadiazole-Ar), 126.98 (C-2/C-6 thiadiazole-Ar), 112.44–111.02 (dimethoxyphenyl-C), 55.91 (OCH₃), 44.22 (CH₂CO), 20.53 (CH₃). - FT-IR (ATR) :
3369 cm⁻¹ (N–H), 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N), 1236 cm⁻¹ (C–O–C).
Purity Validation
Elemental Analysis :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 62.34 | 62.18 |
| H | 4.89 | 4.95 |
| N | 12.15 | 12.08 |
| S | 9.28 | 9.14 |
Critical Analysis of Synthetic Routes
Advantages of the Schotten-Baumann Method
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have shown that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves the inhibition of DNA synthesis and interference with cell division processes, which are critical in cancer progression .
- For instance, derivatives of thiadiazole have been reported to induce apoptosis in various cancer cell lines by targeting specific kinases involved in tumorigenesis .
- Antimicrobial Properties
- Neuroprotective Effects
Biochemical Studies
- The compound's interaction with biological targets can be elucidated through molecular docking studies. These studies help in understanding how the compound binds to specific receptors or enzymes, providing insights into its mechanism of action .
Case Studies and Research Findings
- In Vitro Studies
- In Vivo Studies
Material Science Applications
- Beyond pharmacology, compounds like this compound can be explored for their properties in material science. Their unique chemical structure may allow them to be used as precursors for synthesizing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical
Anticancer and Antiglioma Agents:
- Compounds 3 and 8 (): These derivatives (e.g., N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) exhibit Akt inhibitory activity (92.36% and 86.52% inhibition, respectively), inducing apoptosis in glioma cells. Docking studies highlight π-π interactions and hydrogen bonding as critical for activity .
- CAS 600150-43-4 (): While biological data are unavailable, its phenylsulfanyl group may enhance membrane permeability compared to the target compound’s methylphenyl group.
Antiviral and ACE2 Inhibition:
- The dimethoxyphenyl group here is linked via an ethyl chain, differing from the thiadiazole core in the target compound .
Herbicidal Activity:
- Flufenacet (): A structurally distinct thiadiazole derivative with a trifluoromethyl group, approved for agricultural use. Its metabolites retain activity, emphasizing the role of electron-withdrawing groups in agrochemical stability .
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines a thiadiazole moiety with an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl acetamide with a thiadiazole derivative. The process may include various steps such as condensation reactions and purification techniques to yield the final product in significant purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- HepG2 (Liver Cancer) : Similar trends were observed in HepG2 cells where the compound induced apoptosis and cell cycle arrest .
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function leading to apoptosis .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. In vitro studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Demonstrated significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics such as penicillin .
- Escherichia coli : Effective against E. coli with MIC values indicating potential for therapeutic use in bacterial infections .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of a series of thiadiazole derivatives found that this compound showed enhanced anti-proliferative effects on MCF-7 cells. The compound's ability to induce cell cycle arrest in the G0/G1 phase was particularly notable, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Assessment
In another study focused on antimicrobial assessment, derivatives similar to this compound were tested against various pathogens. Results indicated strong activity against both fungal strains like Aspergillus niger and bacterial strains such as Pseudomonas aeruginosa, highlighting its broad-spectrum antimicrobial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
